molecular formula C20H23N3O7S B5181664 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)benzamide CAS No. 6145-21-7

4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No. B5181664
CAS RN: 6145-21-7
M. Wt: 449.5 g/mol
InChI Key: SBWLRSLFIGIYAT-UHFFFAOYSA-N
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Description

4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)benzamide, also known as DMSO, is a chemical compound that has been widely used in scientific research. It is a sulfonylurea drug that has been used to treat diabetes, but it is also known for its ability to enhance the permeability of cell membranes.

Mechanism of Action

4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)benzamide is known for its ability to enhance the permeability of cell membranes. It does this by disrupting the lipid bilayer of the membrane, allowing molecules to pass through more easily. This property has been exploited in a variety of applications, including drug delivery and gene transfection.
Biochemical and Physiological Effects:
4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of conditions such as arthritis and asthma.

Advantages and Limitations for Lab Experiments

4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)benzamide has several advantages for lab experiments. It is a highly versatile solvent that can dissolve a wide range of compounds. It is also relatively non-toxic, making it safe to handle in the lab. However, 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)benzamide can be problematic in some experiments, as it can interfere with certain assays and alter the properties of some compounds.

Future Directions

There are several future directions for research on 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)benzamide. One area of interest is the development of new methods for the synthesis of 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)benzamide and related compounds. Another area of interest is the development of new applications for 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)benzamide, such as in the treatment of neurological diseases. Finally, there is a need for further research on the safety and toxicity of 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)benzamide, particularly in the context of long-term exposure.

Synthesis Methods

4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)benzamide can be synthesized by reacting 4-chloro-N-(2-methoxy-4-nitrophenyl)benzamide with 2,6-dimethylmorpholine and sodium bisulfite. The reaction is carried out in the presence of a solvent such as dimethyl sulfoxide or acetonitrile, and the product is purified by recrystallization.

Scientific Research Applications

4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)benzamide has been widely used in scientific research as a solvent for a variety of compounds, including peptides, proteins, and nucleic acids. It has been shown to enhance the solubility and bioavailability of these compounds, making them more accessible for study. 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)benzamide has also been used as a cryoprotectant for cells and tissues, allowing them to be stored at low temperatures without damage.

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O7S/c1-13-11-22(12-14(2)30-13)31(27,28)17-7-4-15(5-8-17)20(24)21-18-9-6-16(23(25)26)10-19(18)29-3/h4-10,13-14H,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWLRSLFIGIYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387374
Record name 4-(2,6-Dimethylmorpholine-4-sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Dimethylmorpholine-4-sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide

CAS RN

6145-21-7
Record name 4-(2,6-Dimethylmorpholine-4-sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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